molecular formula C11H10N2O B040294 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one CAS No. 111211-54-2

3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one

Cat. No.: B040294
CAS No.: 111211-54-2
M. Wt: 186.21 g/mol
InChI Key: YEPJEXAFQVBQJN-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and benzimidazole ring system, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves heating 2-aminobenzimidazole with an aromatic aldehyde in the presence of acetic acid as a catalyst . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring system and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-7-3-6-10-12-8-4-1-2-5-9(8)13(10)11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPJEXAFQVBQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3N2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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